
1-(3-bromopropyl)-1H-pyrazole hydrobromide
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Overview
Description
1-(3-bromopropyl)-1H-pyrazole hydrobromide is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound is characterized by the presence of a bromopropyl group attached to the pyrazole ring, and it is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-bromopropyl)-1H-pyrazole hydrobromide can be synthesized through several synthetic routes. One common method involves the reaction of 1H-pyrazole with 3-bromopropanol in the presence of a strong acid catalyst, such as hydrobromic acid (HBr). The reaction typically proceeds under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the pure compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom in the propyl chain serves as a prime site for nucleophilic substitution. Key reactions include:
a. Amine Alkylation
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Reacts with primary/secondary amines in polar aprotic solvents (e.g., DMF, acetonitrile) at 60–80°C to form quaternary ammonium derivatives.
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Example: Reaction with piperidine yields 1-(3-piperidinopropyl)-1H-pyrazole hydrobromide .
b. Thiol and Azide Substitution
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Sodium thiocyanate or sodium azide in ethanol/water mixtures (room temperature, 12–24 hrs) replaces bromine with -SCN or -N₃ groups .
Elimination Reactions
Under basic conditions, the compound undergoes dehydrohalogenation:
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Treatment with KOtBu or DBU in THF at 50°C eliminates HBr, forming 1-(2-propenyl)-1H-pyrazole .
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Competing pathways may yield minor isomers depending on base strength .
Cross-Coupling Reactions
The bromopropyl group participates in palladium-catalyzed cross-couplings:
Functionalization of the Pyrazole Ring
The pyrazole core undergoes electrophilic substitution and metalation:
a. Bromination
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NBS (1.2 eq) in CCl₄ under UV light selectively brominates the 4-position of the pyrazole ring .
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Product : 4-Bromo-1-(3-bromopropyl)-1H-pyrazole hydrobromide.
b. Lithiation and Functionalization
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LDA (-78°C, THF) deprotonates the pyrazole at the 5-position, enabling reactions with electrophiles (e.g., DMF → aldehyde, CO₂ → carboxylic acid) .
Redox Reactions
Limited data exists, but analogous compounds show:
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Reduction : LiAlH₄ reduces the pyrazole ring’s C=N bonds, forming pyrrolidine derivatives (unconfirmed for this compound).
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Oxidation : KMnO₄/H₂SO₄ may oxidize the propyl chain to a carboxylic acid .
Reaction Optimization Challenges
Scientific Research Applications
Medicinal Chemistry
1-(3-bromopropyl)-1H-pyrazole hydrobromide has been studied for its potential as an antitumor agent . Research indicates that pyrazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this hydrobromide have shown promising results in inhibiting non-small cell lung cancer (NSCLC) cells through cell cycle arrest mechanisms .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can participate in:
- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds such as amines or thiols.
- Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes.
- Cross-Coupling Reactions: It can be used in Suzuki-Miyaura or Ullmann-type cross-coupling reactions to synthesize more complex molecular architectures .
Material Science
In material science, this compound is explored for its potential use in developing specialty chemicals and materials with specific properties. Its ability to form covalent bonds with various substrates makes it useful for modifying surfaces or creating functional materials.
Case Study 1: Anticancer Activity
A study investigating the antiproliferative effects of pyrazole derivatives found that this compound exhibited significant activity against NSCLC cells. The mechanism involved cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic candidate .
Case Study 2: Synthesis of Novel Compounds
Research on the synthesis of new pyrazolo[3,4-c]pyrazoles demonstrated that derivatives of 1-(3-bromopropyl)-1H-pyrazole could be effectively utilized in C–N cross-coupling reactions under microwave irradiation, leading to the formation of complex heterocycles with enhanced biological activity .
Mechanism of Action
The mechanism by which 1-(3-bromopropyl)-1H-pyrazole hydrobromide exerts its effects depends on its specific application. In biochemical studies, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved in its mechanism of action can vary based on the biological system being studied.
Comparison with Similar Compounds
1-(3-bromopropyl)-1H-pyrazole hydrobromide can be compared with other similar compounds, such as 1-(2-bromopropyl)-1H-pyrazole hydrobromide and 1-(4-bromopropyl)-1H-pyrazole hydrobromide. These compounds differ in the position of the bromopropyl group on the pyrazole ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific structural features and the resulting properties.
Biological Activity
1-(3-bromopropyl)-1H-pyrazole hydrobromide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₇H₈BrN₂
- Molecular Weight : 202.06 g/mol
- CAS Number : 2613382-79-7
The compound features a pyrazole ring substituted with a bromopropyl group, which influences its interaction with biological targets.
Biological Activities
This compound exhibits a range of biological activities, primarily focusing on:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating lower minimum inhibitory concentrations (MIC) compared to standard antibiotics like ciprofloxacin and tetracycline .
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against different cancer cell lines. For example, related pyrazole derivatives have shown IC₅₀ values indicating effective inhibition of cell proliferation in cancer cell lines such as HT-29 and PC-3, with values comparable to established chemotherapeutic agents like Doxorubicin .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Pyrazole derivatives are known to inhibit various enzymes, including monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism. Some studies have shown that modifications in the pyrazole structure can enhance MAO-B inhibitory activity .
- Cell Signaling Pathways : The compound may influence cell signaling pathways through interactions with receptors or other biomolecules, leading to altered cellular responses such as apoptosis in cancer cells .
Table 1: Biological Activity Summary of Related Compounds
Case Study: Anticancer Activity
In a recent study, researchers synthesized several pyrazole derivatives and tested their anticancer properties against various cell lines. One derivative showed significant apoptosis induction in A549 lung cancer cells, with an IC₅₀ value indicating potent growth inhibition . This highlights the potential of modifying the bromopropyl substituent to enhance anticancer efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 1-(3-bromopropyl)-1H-pyrazole hydrobromide?
Methodological Answer: The synthesis typically involves alkylation of pyrazole with 1,3-dibromopropane under nucleophilic substitution conditions. Key variables include:
- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity due to their ability to stabilize transition states .
- Temperature : Reactions are often conducted at 50–80°C to balance reaction rate and byproduct formation .
- Stoichiometry : A 1:1.2 molar ratio of pyrazole to 1,3-dibromopropane minimizes unreacted starting material .
- Workup : Precipitation or recrystallization in ethanol/water mixtures yields the hydrobromide salt with >90% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : Compare 1H and 13C NMR shifts with reference data (e.g., pyrazole C-H protons at δ 6.5–7.5 ppm; bromopropyl chain protons at δ 3.4–3.8 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks ([M+H]+ expected at m/z 269.97 for C7H10Br2N2) .
- Elemental Analysis : Validate Br content (theoretical: ~59.3%) via combustion analysis .
Q. What purification techniques are effective for isolating high-purity this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (1:4 to 1:1) to separate unreacted pyrazole or brominated byproducts .
- Recrystallization : Dissolve the crude product in hot ethanol, then slowly cool to 4°C to precipitate pure crystals .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve polar impurities .
Advanced Research Questions
Q. How does the bromopropyl substituent influence reactivity in nucleophilic substitution reactions?
Methodological Answer: The bromopropyl group acts as a flexible alkylating agent due to its:
- Steric Accessibility : The three-carbon chain allows nucleophiles (e.g., amines, azides) to attack the terminal bromide with minimal steric hindrance .
- Leaving Group Efficiency : Bromide’s moderate leaving ability balances reactivity and stability, enabling controlled substitution under mild conditions (e.g., NaI in acetone for iodide exchange) .
- Comparative Reactivity : Unlike chloropropyl analogs, bromopropyl derivatives exhibit faster substitution rates (e.g., 2–3x faster in azide reactions) due to weaker C-Br bonds .
Q. What strategies resolve contradictory biological activity data in enzyme inhibition studies?
Methodological Answer: Contradictions may arise from assay conditions or target specificity. Mitigate via:
- Kinetic Assays : Measure IC50 values under varying pH (6.5–8.0) and ionic strength to identify optimal inhibition conditions .
- Structural Modifications : Introduce substituents (e.g., methyl groups at pyrazole C-4) to enhance binding affinity and reduce off-target effects .
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and validate experimental results .
Q. How can computational methods predict the regioselectivity of reactions involving this compound?
Methodological Answer:
- DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For 1-(3-bromopropyl)-1H-pyrazole, the C-3 position of pyrazole is most reactive due to electron-withdrawing effects of the bromopropyl chain .
- Reaction Pathway Modeling : Simulate transition states (e.g., Gaussian 09) for substitution reactions to predict activation energies and regioselectivity .
- Solvent Effects : Use COSMO-RS models to assess solvent polarity’s impact on reaction outcomes (e.g., DMSO vs. THF) .
Q. Data-Driven Research Considerations
Q. How should researchers handle discrepancies in spectroscopic data across studies?
Methodological Answer:
- Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., 1-benzyl-3-bromo-1H-pyrazole δ 7.2–7.5 ppm for aromatic protons) .
- Standardization : Use deuterated solvents (e.g., DMSO-d6) and internal standards (e.g., TMS) to ensure consistency .
- Collaborative Databases : Reference PubChem or ECHA entries (e.g., CID 97053225) for validated spectral data .
Q. What are the implications of varying reaction yields in scaled-up syntheses?
Methodological Answer: Scale-up challenges include:
- Heat Transfer : Use jacketed reactors to maintain temperature uniformity (critical for exothermic alkylation steps) .
- Byproduct Formation : Monitor via inline FTIR to detect intermediates (e.g., elimination products like alkenes) .
- Yield Optimization : Adjust stoichiometry (e.g., excess 1,3-dibromopropane) and employ flow chemistry for improved mixing .
Q. Tables of Key Data
Table 1: Comparative Reactivity of Halopropyl-Pyrazole Derivatives
Compound | Substitution Rate (k, s−1) | Preferred Solvent | Reference |
---|---|---|---|
1-(3-Bromopropyl)-1H-pyrazole | 1.2 × 10−3 | DMF | |
1-(3-Chloropropyl)-1H-pyrazole | 4.5 × 10−4 | Acetonitrile | |
1-(3-Iodopropyl)-1H-pyrazole | 2.8 × 10−3 | THF |
Table 2: Key Spectroscopic Data
Properties
CAS No. |
2613382-79-7 |
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Molecular Formula |
C6H10Br2N2 |
Molecular Weight |
269.97 g/mol |
IUPAC Name |
1-(3-bromopropyl)pyrazole;hydrobromide |
InChI |
InChI=1S/C6H9BrN2.BrH/c7-3-1-5-9-6-2-4-8-9;/h2,4,6H,1,3,5H2;1H |
InChI Key |
KZBONGLBMMBJNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCCBr.Br |
Purity |
95 |
Origin of Product |
United States |
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